1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Description
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a piperazine derivative featuring a 3,4-dimethoxyphenyl sulfonyl group at the 1-position and a 3-(trifluoromethyl)phenyl substituent at the 4-position. The sulfonyl group enhances electron-withdrawing properties, while the trifluoromethyl moiety contributes to lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting receptors such as sigma receptors and serotonin/dopamine transporters .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-27-17-7-6-16(13-18(17)28-2)29(25,26)24-10-8-23(9-11-24)15-5-3-4-14(12-15)19(20,21)22/h3-7,12-13H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVOGQVOVNKFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the sulfonylation of 3,4-dimethoxyaniline with a suitable sulfonyl chloride, followed by the nucleophilic substitution reaction with 3-(trifluoromethyl)phenylpiperazine. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are essential to monitor the progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex with the active site, or it could interact with receptors to alter signal transduction pathways. The exact mechanism depends on the specific biological context and the targets involved.
Comparison with Similar Compounds
Comparison with Structurally Related Piperazine Derivatives
Substituent Effects on Piperazine Core
The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Pharmacological Potential
- Enzyme Inhibition : Sulfonyl-piperazines inhibit UDP-diacylglucosamine pyrophosphatases (e.g., LpxH) with IC50 values <10 µM, though the target compound’s activity remains unexplored .
Limitations and Challenges
- Metabolic Stability : The 3,4-dimethoxy group may increase susceptibility to demethylation, reducing bioavailability compared to halogenated analogs (e.g., 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine) .
- Selectivity : Structural similarity to dopamine/serotonin ligands necessitates rigorous off-target screening.
Biological Activity
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, with the molecular formula and CAS number 199864-88-5, is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula:
- Molecular Weight: 397.41 g/mol
- CAS Number: 199864-88-5
The compound's biological activity is primarily attributed to its interactions with various biological targets:
- Receptor Modulation : The compound acts as a modulator of sigma receptors, which are implicated in various neurological functions and disorders. Sigma receptors play a role in cell signaling and neuroprotection.
- Antitumor Activity : Research indicates that derivatives of piperazine compounds exhibit significant antitumor effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
- Anti-inflammatory Properties : The presence of the sulfonyl group enhances the compound's ability to inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases.
Antitumor Activity
A study conducted by Xia et al. demonstrated that piperazine derivatives, including those similar to 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, showed significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 7.01 µM to 49.85 µM, indicating potent antitumor activity .
Anti-inflammatory Effects
In vitro studies have shown that compounds with similar structures significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests their potential use in managing conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
| Study | Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|---|
| Xia et al. | Piperazine Derivative | MCF-7 | 49.85 | Antitumor |
| Wang et al. | Indolyl-substituted Piperazine | A549 | 14.31 | Antitumor |
| Fan et al. | Hydroxypropyl Piperazine Derivative | NCIH460 | 8.55 | Autophagy Induction |
Synergistic Effects
Research has also explored the synergistic effects of combining this compound with established chemotherapeutics like doxorubicin, revealing enhanced cytotoxicity and apoptosis in resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
